4-fluorophenyl 9H-xanthene-9-carboxylate

Description

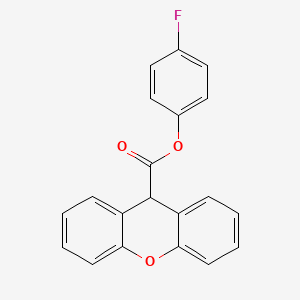

4-Fluorophenyl 9H-xanthene-9-carboxylate is a fluorinated aromatic ester derivative of 9H-xanthene-9-carboxylic acid. The compound features a planar xanthene core (a tricyclic structure comprising two benzene rings fused to a central oxygen-containing ring) esterified with a 4-fluorophenyl group. The fluorine substituent at the para position of the phenyl ring introduces unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

(4-fluorophenyl) 9H-xanthene-9-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FO3/c21-13-9-11-14(12-10-13)23-20(22)19-15-5-1-3-7-17(15)24-18-8-4-2-6-16(18)19/h1-12,19H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVHXXHAKVSZJMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluorophenyl 9H-xanthene-9-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorophenol and xanthene-9-carboxylic acid.

Esterification Reaction: The 4-fluorophenol is reacted with xanthene-9-carboxylic acid in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the ester bond.

Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of 4-fluorophenyl 9H-xanthene-9-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-fluorophenyl 9H-xanthene-9-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms, such as hydroquinones.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Hydroquinones or other reduced forms.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-fluorophenyl 9H-xanthene-9-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as anti-cancer, anti-inflammatory, and anti-microbial properties.

Medicine: Explored for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-fluorophenyl 9H-xanthene-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through various mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-fluorophenyl 9H-xanthene-9-carboxylate can be contextualized by comparing it to analogous xanthene derivatives, aryl esters, and fluorinated compounds. Below is a detailed analysis:

Structural Analogues: Substituent Effects

- Methyl 9H-xanthene-9-carboxylate (): Structure: The methyl ester lacks the 4-fluorophenyl group, resulting in reduced steric bulk and lower electron-withdrawing effects. Crystallography: Single-crystal X-ray analysis reveals a planar xanthene core with a mean σ(C–C) bond length of 0.003 Å. The absence of fluorine minimizes steric distortion, unlike fluorophenyl derivatives, which often exhibit nonplanar geometries due to steric repulsion . Reactivity: The methyl group’s electron-donating nature enhances ester hydrolysis rates compared to electron-withdrawing fluorophenyl groups.

N-[4-(1-Pyrrolidinylsulfonyl)phenyl]-9H-xanthene-9-carboxamide ():

Fluorinated Analogues: Electronic and Steric Effects

- 4-Chlorophenyl and 4-Bromophenyl Esters (): Halogen Impact: In maleimide derivatives, halogen size (F, Cl, Br, I) showed minimal effect on inhibitory potency (e.g., IC₅₀ values for 4-fluorophenyl vs. 4-iodophenyl maleimides: 5.18 μM vs. 4.34 μM). This suggests the fluorine’s electronegativity, rather than size, dominates electronic effects in aromatic systems . Planarity: Fluorophenyl groups in porphyrins induce nonplanar geometries due to steric clashes with the macrocycle, whereas non-fluorinated analogues remain planar .

Research Findings and Implications

- Steric Distortion: The 4-fluorophenyl group induces nonplanar conformations in xanthene and porphyrin systems, impacting photophysical properties and binding affinities .

- Metabolic Stability : Fluorine substitution reduces oxidative metabolism, as demonstrated in fungal biotransformation studies of fluorophenyl-containing drugs ().

- Material Science: Fluorophenyl xanthenes exhibit tunable phosphorescence in near-infrared (NIR) oxygen sensors, outperforming non-fluorinated analogues in sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.